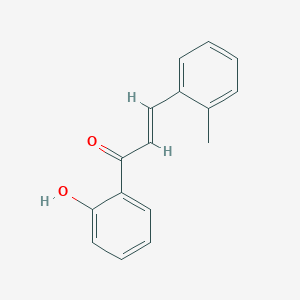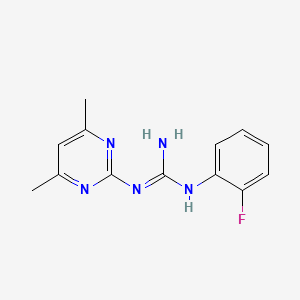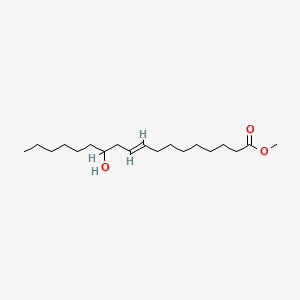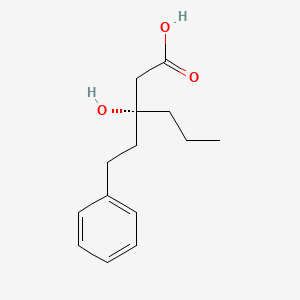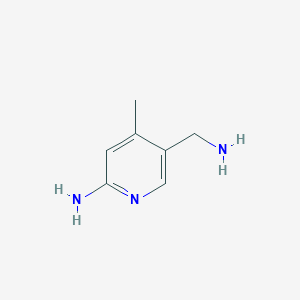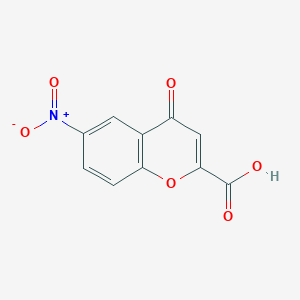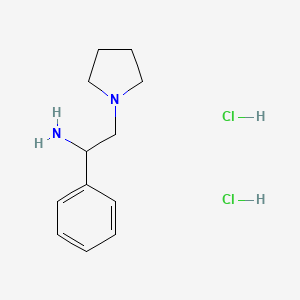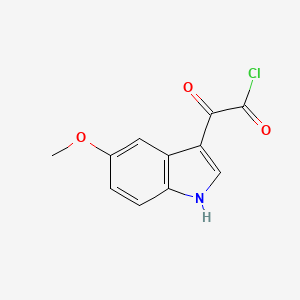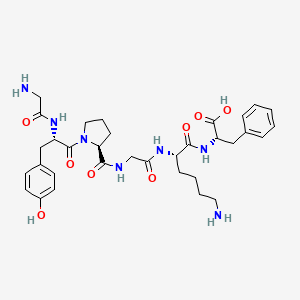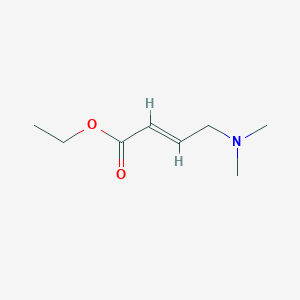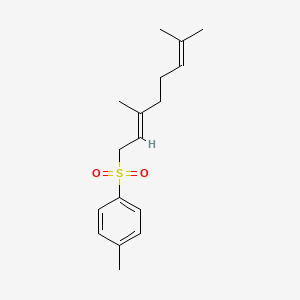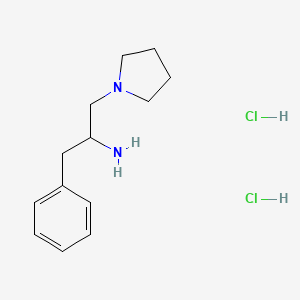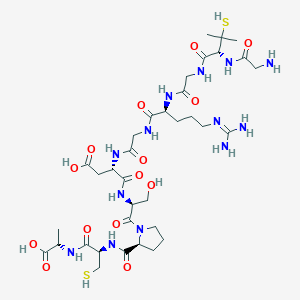
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH
Vue d'ensemble
Description
“H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH” is a cyclic RGD peptide . It has been used in the study of vascular wound response . This peptide causes vasodilation when applied to isolated rat cremaster arterioles . The vasodilation is dependent on the interaction of the soluble cRGD sequence with the αvβ3 integrin expressed by smooth muscle cells in the arteriolar wall .
Molecular Structure Analysis
The peptide has a disulfide bond between Pen² and Cys⁹ . The molecular weight is 948.05 and the chemical formula is C₃₅H₅₇N₁₃O₁₄S₂ .Physical And Chemical Properties Analysis
The peptide is in the form of a trifluoroacetate salt . It has a molecular weight of 948.05 and a chemical formula of C₃₅H₅₇N₁₃O₁₄S₂ . The peptide should be stored at temperatures below -15°C .Applications De Recherche Scientifique
Cardiovascular Implant Endothelialization
The compound G-Pen-GRGDSPCA has been shown to stimulate endothelialization by modifying the surface of cardiovascular implants. Its major cell-binding domain promotes cell adhesion on various substrates, which is crucial for the integration of implants with the surrounding vascular tissue .
Vascular Wound Response
Studies have utilized G-Pen-GRGDSPCA in the analysis of vascular wound response. The compound induced vasodilation in isolated rat cremaster arterioles, an effect dependent on its interaction with αvβ3 integrin expressed by smooth muscle cells .
Tumor Therapy
Cyclic RGD peptides, like G-Pen-GRGDSPCA, are used in tumor therapy due to their ability to target specific integrins involved in tumor growth and metastasis. They are often modified for use in liposomes and nanoparticles for targeted drug delivery .
Diagnostic Imaging
RGD-containing peptides have been conjugated with PET radionuclides for use in diagnostic imaging. They help in delineating tumor subvolumes and evaluating responses to therapies by targeting RGD-binding integrins .
Immunomodulation
Some cyclic peptides exhibit immunosuppressive properties, which are beneficial in preventing organ transplant rejection and treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
Tissue Engineering
RGD peptides facilitate tissue regeneration by enhancing cell attachment and proliferation, making them valuable in tissue engineering applications .
Drug Development
The small size of RGD peptides compared to monoclonal antibodies allows easier access to tumor tissues, minimizing immune reactivity risks and pathogen transfer during drug development .
Research Tool
RGD peptides serve as a research tool for studying cell adhesion, migration, and angiogenesis due to their integrin-binding properties, providing insights into cellular processes and potential therapeutic targets .
Mécanisme D'action
Target of Action
The primary target of G-Pen-GRGDSPCA is the αvβ3 integrin , a cell surface receptor involved in cell adhesion and signaling . This integrin is expressed by smooth muscle cells in the arteriolar wall .
Mode of Action
G-Pen-GRGDSPCA interacts with the αvβ3 integrin, leading to vasodilation . The vasodilation is dependent on the interaction of the soluble cRGD sequence (cyclic RGD peptide) in G-Pen-GRGDSPCA with the αvβ3 integrin .
Biochemical Pathways
The interaction of G-Pen-GRGDSPCA with the αvβ3 integrin affects the vascular wound response pathway . This interaction leads to vasodilation, which is a key process in the regulation of blood flow and pressure .
Result of Action
The primary result of G-Pen-GRGDSPCA’s action is vasodilation when applied to isolated rat cremaster arterioles . This suggests that the compound could potentially be used in the treatment of conditions that would benefit from increased blood flow.
Propriétés
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMSJTGFXHJE-SFHRIDMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)(C)S)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N13O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylicacid](/img/structure/B1638736.png)
